
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" is a fluorinated pyrrole derivative, which is a class of compounds known for their interesting chemical and physical properties. These compounds often serve as important intermediates in the synthesis of various pharmaceuticals and materials with potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related compound, involves a multi-step process starting from commercially available pyrrole, which includes acylation and nucleophilic substitution reactions . Similarly, the synthesis of 1,1′-methylene-2,2′-pyrromethen-5(1H)-one, another pyrrole derivative, is performed in a one-pot reaction from 1,1′-methylenebis(pyrrole-5-carbaldehyde) . These methods could potentially be adapted for the synthesis of "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized using various spectroscopic techniques. For example, the crystal structures of related compounds such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde have been determined, revealing details about the dihedral angles between rings and the overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction of the compounds with biological targets or other chemical entities.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. The amine-catalyzed cascade (3 + 2) annulation and aromatization sequence is one such reaction that can be used to generate fully substituted thiophene-2-carbaldehyde and 1H-pyrrole products from β'-acetoxy allenoates and 1,2-bisnucleophiles . This type of reaction showcases the versatility of pyrrole derivatives in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can significantly affect the compound's reactivity and interaction with other molecules. The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a compound structurally similar to "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde," have been investigated to determine its potential in nonlinear optics and as a phosphodiesterase inhibitor . These studies provide insights into how the substitution pattern and the presence of electronegative atoms like fluorine can modulate the properties of the compound.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyrroles
A study conducted by Surmont et al. (2009) introduced a novel synthesis method for 3-fluoropyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This method involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing an accessible route to diverse 3-fluorinated pyrroles (Surmont et al., 2009).
Structural and Optical Properties
The infrared spectrum, structural and optical properties, and molecular docking studies of a compound structurally related to "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" were investigated, revealing insights into the molecule's stability, charge transfer, and potential in nonlinear optics. This work suggests the importance of specific functional groups for binding and inhibitory activity against certain enzymes (Mary et al., 2015).
Antimicrobial Activity
Hamed et al. (2020) synthesized novel chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, demonstrating varied antimicrobial activities against bacteria and fungi. This research highlights the potential of incorporating pyrrole-carbaldehyde structures into biopolymeric frameworks for biomedical applications (Hamed et al., 2020).
Supramolecular Chemistry
Giannopoulos et al. (2014) explored the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in forming high nuclearity Mn(III) barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, indicating the potential of pyrrole derivatives in designing new magnetic materials (Giannopoulos et al., 2014).
Synthesis of Heterocyclic Compounds
Research on the synthesis of aza- and diazaphenanthrene derivatives using "1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde" as a precursor shows the compound's utility in constructing complex heterocyclic structures. These derivatives could have applications in various fields, including organic electronics and pharmacology (Kozlov & Gusak, 2007).
Mécanisme D'action
Target of Action
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde primarily targets enzymes involved in fungal cell wall synthesis . These enzymes are crucial for maintaining the integrity and functionality of the fungal cell wall, which is essential for the survival and proliferation of fungal cells .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites , thereby inhibiting their activity. This inhibition disrupts the synthesis of essential components of the fungal cell wall, leading to weakened cell walls and ultimately causing cell lysis and death .
Biochemical Pathways
1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde affects the ergosterol biosynthesis pathway , which is critical for fungal cell membrane integrity. By inhibiting key enzymes in this pathway, the compound reduces ergosterol levels, leading to increased membrane permeability and cell death .
Pharmacokinetics
The pharmacokinetics of 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties contribute to its high bioavailability and effective concentration at the site of infection.
Result of Action
At the molecular level, the inhibition of fungal cell wall synthesis leads to cell lysis and death . At the cellular level, this results in the elimination of fungal infections, reducing symptoms and promoting recovery .
Action Environment
The efficacy and stability of 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors:
Propriétés
IUPAC Name |
1-(3-fluorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWQOOSAUWCOOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378222 |
Source


|
| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383136-19-4 |
Source


|
| Record name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

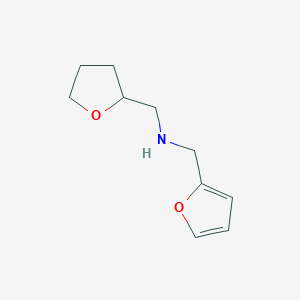


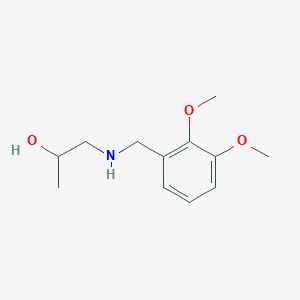
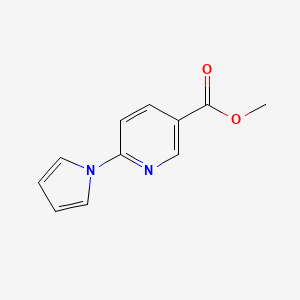

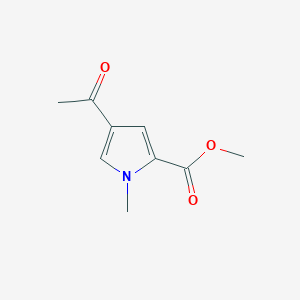
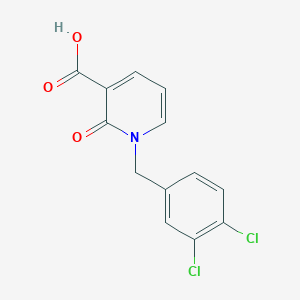

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)


![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)